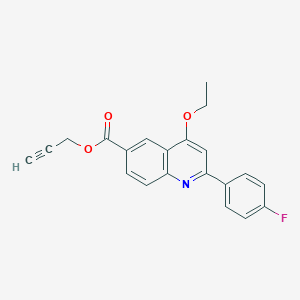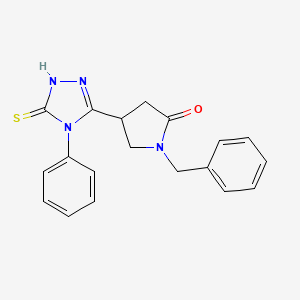![molecular formula C17H13FN2O2 B6456360 3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione CAS No. 2549025-75-2](/img/structure/B6456360.png)
3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione (CAS number: 131607-20-4) is a cyclobutene-dione derivative that has been widely used in scientific research for its unique properties. It is a small molecule that is composed of an aromatic ring and a cyclobutene ring, both of which are connected by an amide bond. This molecule has been the subject of numerous studies due to its potential applications in various fields such as synthetic organic chemistry, medicinal chemistry, and material science.
科学的研究の応用
3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione has been studied extensively in the fields of synthetic organic chemistry, medicinal chemistry, and material science. It has been used to synthesize a variety of compounds, including heterocycles, polycyclic compounds, and organometallic compounds. It has also been used as a starting material for the synthesis of several pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antiviral drugs. Additionally, it has been used in the synthesis of materials for use in nanotechnology and in the production of polymers and other materials for use in electronics and other industrial applications.
作用機序
The mechanism of action of 3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione is not well understood. However, it is thought to interact with various biological systems in a number of ways. It is believed to interact with enzymes, receptors, and other proteins to modulate their activity. It has also been shown to interact with DNA and RNA to modulate gene expression. Additionally, it has been shown to interact with cell membranes and other cellular components to affect cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione are not well understood. However, it has been shown to interact with various biological systems in a number of ways. For example, it has been shown to interact with enzymes, receptors, and other proteins to modulate their activity. It has also been shown to interact with DNA and RNA to modulate gene expression. Additionally, it has been shown to interact with cell membranes and other cellular components to affect cellular processes.
実験室実験の利点と制限
The advantages of using 3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with various biological systems. Additionally, it is a small molecule, which makes it easier to work with and manipulate than larger molecules. However, there are some limitations to using this molecule in laboratory experiments. For example, it is not well understood how it interacts with various biological systems, and its effects on the body are not yet fully understood. Additionally, it is not suitable for use in large-scale production due to its low yield and the complexity of its synthesis.
将来の方向性
The future directions for 3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione research include further studies on its mechanism of action and its effects on various biological systems. Additionally, further research is needed to develop methods for its large-scale production and to explore its potential applications in various fields. Additionally, further studies are needed to explore its potential as a therapeutic agent for various diseases and conditions. Finally, further research is needed to explore its potential in the fields of nanotechnology and material science.
合成法
3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione can be synthesized via a two-step process. The first step involves the oxidation of 4-fluorobenzaldehyde with potassium permanganate in aqueous acetic acid to form 4-fluorobenzaldehyde oxime. The second step involves the condensation of the oxime with benzyl amine in the presence of anhydrous sodium acetate to form the desired product.
特性
IUPAC Name |
3-(benzylamino)-4-(4-fluoroanilino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-12-6-8-13(9-7-12)20-15-14(16(21)17(15)22)19-10-11-4-2-1-3-5-11/h1-9,19-20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGLFPYQZOAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-dichlorophenyl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6456280.png)
![1-benzyl-4-{5-sulfanylidene-4-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456288.png)

![4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6456305.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6456313.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456320.png)

![2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456333.png)
![3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6456338.png)
![1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456345.png)
![7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456348.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2,3-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456352.png)
![2-(2,5-dimethylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456355.png)
![2-{3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456367.png)